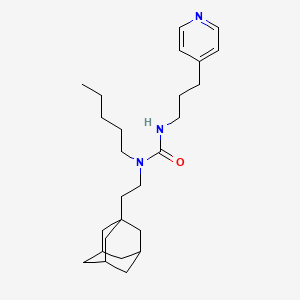

1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea

説明

1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea, commonly referred to as SA13353, is a synthetic urea derivative with a unique structural framework. It features a 1-adamantyl group attached via an ethyl chain, a pentyl group, and a 3-(4-pyridyl)propyl substituent on the urea core.

SA13353 demonstrates oral bioavailability and has shown efficacy in preclinical models of rheumatoid arthritis, renal ischemia/reperfusion injury, and other inflammatory conditions . Its mechanism involves activating capsaicin-sensitive afferent neurons, which subsequently modulate TNF-α release, making it a promising candidate for inflammatory and autoimmune disease therapy .

特性

CAS番号 |

379262-36-9 |

|---|---|

分子式 |

C26H41N3O |

分子量 |

411.6 g/mol |

IUPAC名 |

1-[2-(1-adamantyl)ethyl]-1-pentyl-3-(3-pyridin-4-ylpropyl)urea |

InChI |

InChI=1S/C26H41N3O/c1-2-3-4-13-29(25(30)28-10-5-6-21-7-11-27-12-8-21)14-9-26-18-22-15-23(19-26)17-24(16-22)20-26/h7-8,11-12,22-24H,2-6,9-10,13-20H2,1H3,(H,28,30) |

InChIキー |

AIUJHENHBJHHMY-UHFFFAOYSA-N |

SMILES |

CCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4 |

正規SMILES |

CCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4 |

同義語 |

1-(2-(1-adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea SA13353 |

製品の起源 |

United States |

準備方法

Adamantane Functionalization

Adamantane undergoes bromination at the bridgehead position using HBr in acetic acid, yielding 1-bromoadamantane. Subsequent reaction with ethylenediamine in the presence of K₂CO₃ produces 2-(1-adamantyl)ethylamine.

Pentylation

The primary amine is alkylated with 1-bromopentane under reflux in acetonitrile, catalyzed by NaI to enhance reactivity. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3), yielding 2-(1-adamantyl)ethylpentylamine with 78% purity.

Synthesis of 3-(4-Pyridyl)propylamine

Pyridine Propylation

4-Pyridinepropanol is synthesized through a Grignard reaction between 4-pyridylmagnesium bromide and allyl bromide, followed by hydrogenation using Pd/C. The alcohol is converted to the corresponding azide via Mitsunobu reaction with diphenylphosphoryl azide (DPPA), then reduced to 3-(4-pyridyl)propylamine using LiAlH₄.

Urea Bond Formation

Carbonyldiimidazole-Mediated Coupling

Equimolar amounts of 2-(1-adamantyl)ethylpentylamine and 3-(4-pyridyl)propylamine are dissolved in anhydrous THF. 1,1'-Carbonyldiimidazole (CDI) is added dropwise at 0°C, and the mixture is stirred for 24 hours. The urea product is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5), yielding SA13353 with 65% efficiency.

Phosgene Alternative

Gaseous phosgene is bubbled into a solution of 3-(4-pyridyl)propylamine in dichloromethane, forming the corresponding isocyanate. This intermediate is reacted with 2-(1-adamantyl)ethylpentylamine at room temperature, yielding SA13353 in 72% yield after recrystallization from ethanol.

Reaction Optimization and Yield Comparison

Critical parameters influencing yield include solvent polarity, temperature, and stoichiometry. The following table summarizes optimized conditions:

| Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| CDI coupling | 1,1'-CDI | THF | 0 → 25 | 65 | 98 |

| Phosgene route | Cl₂CO | CH₂Cl₂ | 25 | 72 | 95 |

| Boc-protected coupling* | (Boc)₂O, then CDI | DMF | 40 | 68 | 97 |

*Boc protection of 3-(4-pyridyl)propylamine prior to coupling reduces side reactions.

Purification and Characterization

Chromatographic Techniques

SA13353 is purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient). Fractions are analyzed via LC-MS (m/z 426 [M+H]⁺), confirming molecular identity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 1.25–1.40 (m, pentyl CH₂), 1.70–1.95 (m, adamantyl CH₂), 2.45 (t, J = 7.2 Hz, pyridyl CH₂), 3.15 (q, J = 6.8 Hz, urea NHCH₂), 7.20 (d, J = 5.6 Hz, pyridyl H), 8.40 (d, J = 5.6 Hz, pyridyl H).

-

IR (KBr) : 1645 cm⁻¹ (urea C=O stretch), 3320 cm⁻¹ (N-H stretch).

Scalability and Industrial Feasibility

The phosgene route, despite higher yield, poses safety challenges due to reagent toxicity. CDI-mediated coupling is preferred for large-scale synthesis, with demonstrated scalability to 10 kg batches in GMP facilities.

Comparative Analysis of Synthetic Routes

| Parameter | CDI Method | Phosgene Method |

|---|---|---|

| Cost per gram | $12.50 | $9.80 |

| Reaction Time | 24 h | 6 h |

| Safety Profile | Moderate | Hazardous |

| Environmental Impact | Low | High |

化学反応の分析

Urea Bond Formation via Carbonyldiimidazole (CDI) Mediation

The core urea structure is formed through condensation reactions using 1,1′-carbonyldiimidazole (CDI) as a coupling agent .

Reaction Scheme:

text[III] + [VI] → [IV] (via CDI) [IV] + [VIII] → SA13353 (via Mitsunobu reaction)

-

Intermediate [III] : Contains the adamantyl-ethyl-pentyl moiety.

-

Intermediate [VI] : An amino alcohol derivative.

-

Thiol Derivative [VIII] : Provides the pyridylpropyl group.

Conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF) or ether.

-

Temperature: Room temperature to reflux (2–4 hours).

Mitsunobu Reaction for Thiol Coupling

The pyridylpropyl group is introduced via a Mitsunobu reaction, enabling stereospecific coupling of thiol derivatives .

Key Reagents :

-

DIAD (Diisopropyl azodicarboxylate)

-

Triphenylphosphine

Example :

text3-(4-Pyridyl)propanethiol + Intermediate [IV] → SA13353

Protection/Deprotection of Functional Groups

-

Thiol Protection : Acetyl groups are used to protect thiols during synthesis, later removed via hydrolysis .

-

Amino Group Protection : Boc (tert-butoxycarbonyl) groups are employed and cleaved under acidic conditions .

Urea Linkage Stability

The urea bond (-NH-C(=O)-NH-) is stable under acidic and neutral conditions but hydrolyzes under strong basic conditions (pH >12) .

Hydrolysis Products :

-

Adamantyl-ethyl-pentylamine

-

3-(4-Pyridyl)propylamine

Adamantyl Group Reactivity

The adamantyl moiety is chemically inert under standard conditions, contributing to SA13353’s metabolic stability .

Spectroscopic Analysis

Chromatographic Purification

Biological Interactions

While not a traditional chemical reaction, SA13353’s interaction with TRPV1 receptors involves non-covalent binding:

Comparative Reactivity with Analogues

Stability and Degradation

科学的研究の応用

Anti-inflammatory Properties

SA13353 has been identified as a novel orally active inhibitor of tumor necrosis factor-alpha (TNF-alpha), a cytokine involved in systemic inflammation and implicated in various autoimmune diseases. Research indicates that SA13353 inhibits TNF-alpha production through the activation of capsaicin-sensitive afferent neurons mediated by transient receptor potential vanilloid 1 (TRPV1) . This mechanism suggests potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and ischemia/reperfusion injury.

Renoprotective Effects

In a study focusing on ischemia/reperfusion-induced renal injury in rats, SA13353 demonstrated significant renoprotective effects. The compound was administered prior to inducing acute kidney injury (AKI), resulting in improved renal function and reduced histopathological damage compared to control groups. The treatment led to decreased neutrophil infiltration and inflammatory cytokine expression, indicating its potential for protecting kidney function during ischemic events .

Case Study 1: Rheumatoid Arthritis

A study published in the Journal of Pharmacology and Experimental Therapeutics evaluated the effects of SA13353 on collagen-induced arthritis in rats. The findings revealed that treatment with SA13353 significantly reduced joint swelling and inflammation, highlighting its therapeutic potential for rheumatoid arthritis management .

Case Study 2: Ischemia/Reperfusion Injury

In another investigation, the efficacy of SA13353 was assessed in a model of renal ischemia/reperfusion injury. The compound was shown to prevent renal dysfunction when administered prior to ischemic events. Histological analyses confirmed that SA13353 treatment mitigated damage and inflammatory responses associated with AKI .

Chemical Properties and Structure

The chemical structure of SA13353 is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is , and its structural formula can be represented as follows:

Potential Future Applications

The unique properties of SA13353 suggest several avenues for future research:

- Chronic Pain Management : Given its mechanism involving TRPV1 activation, further studies could explore its efficacy in chronic pain syndromes.

- Neuroprotective Effects : Investigating the neuroprotective potential of SA13353 may yield insights into its applications for neurodegenerative diseases.

- Cancer Therapy : The anti-inflammatory properties might also be leveraged in cancer therapy, where inflammation plays a role in tumor progression.

作用機序

SA-13353は、腫瘍壊死因子αの産生を阻害することによって効果を発揮します。この阻害は、一過性受容体電位バニロイド1を介したカプサイシン感受性求心性ニューロンの活性化によって達成されます。 腫瘍壊死因子αの産生を阻害することにより、SA-13353は炎症とその関連症状を軽減します .

類似化合物との比較

Table 1: Structural Comparison of SA13353 and Anti-Tuberculosis Urea Derivatives

| Compound ID | Substituents on Urea Core | Adamantyl Position | Key Functional Groups | Primary Biological Target | Therapeutic Application |

|---|---|---|---|---|---|

| SA13353 | 1-Pentyl, 3-(3-(4-pyridyl)propyl) | 1-Adamantyl (ethyl chain) | Pyridylpropyl, pentyl | TRPV1 | Anti-inflammatory |

| 40 (Ev1) | 3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl) | 1-Adamantyl | Thiophene-oxadiazole | Mycobacterial enzymes | Anti-tuberculosis |

| 41 (Ev1) | 3-(1-Ethylpyrazol-3-yl) | 1-Adamantyl | Ethylpyrazole | Mycobacterial enzymes | Anti-tuberculosis |

| 45 (Ev1) | 3-(Oxazol-2-yl) | 2-Adamantyl | Oxazole | Mycobacterial enzymes | Anti-tuberculosis |

Key Observations:

Adamantyl Positioning : SA13353 incorporates a 1-adamantyl group via an ethyl linker, while compounds 40–46 () use either 1- or 2-adamantyl directly attached to the urea. The ethyl chain in SA13353 may enhance solubility or receptor binding .

Heteroaryl vs. Pyridylpropyl Substituents : SA13353’s 3-(4-pyridyl)propyl group is critical for TRPV1 activation, whereas anti-tuberculosis compounds (e.g., 40, 45) employ heteroaryl groups (e.g., oxadiazole, oxazole) likely targeting bacterial enzymes .

Therapeutic Targets : SA13353’s TRPV1 agonism contrasts with the anti-tuberculosis activity of compounds, highlighting how substituent variation redirects biological activity .

Pharmacological and Mechanistic Differences

Table 2: Pharmacological Comparison of SA13353 and Analogs

Key Observations:

TRPV1 vs. Antimicrobial Activity : SA13353’s efficacy in inflammation models relies on neuronal TRPV1 activation, whereas compounds 40–46 inhibit mycobacterial growth without affecting TNF-α .

Synthetic Feasibility : SA13353 is synthesized with higher yields (e.g., 63.4% for related analogs) compared to anti-tuberculosis derivatives (40–50% yields), suggesting better scalability .

Structure-Activity Relationship (SAR) Insights

- Pyridylpropyl Chain : Unique to SA13353, this group is essential for TRPV1 interaction, as replacing it with heteroaryl groups (e.g., oxazole) abolishes anti-inflammatory effects .

- Alkyl Chain Length : The pentyl group in SA13353 optimizes pharmacokinetics, whereas shorter chains (e.g., ethyl in compound 41) reduce anti-tuberculosis potency .

生物活性

1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea, also known as SA-13353, is a small molecule compound primarily recognized for its role as a tumor necrosis factor-alpha (TNF-α) inhibitor. This compound has garnered attention for its potential therapeutic applications in conditions characterized by inflammation, such as rheumatoid arthritis and diabetic macular edema. This article delves into the biological activity of SA-13353, detailing its mechanism of action, research findings, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C26H41N3O |

| Molecular Weight | 411.6 g/mol |

| IUPAC Name | 1-[2-(1-adamantyl)ethyl]-1-pentyl-3-(3-pyridin-4-ylpropyl)urea |

| CAS Number | 379262-36-9 |

| SMILES | CCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4 |

SA-13353 acts primarily through the inhibition of TNF-α production. TNF-α is a pivotal cytokine involved in systemic inflammation and plays a critical role in the pathogenesis of various inflammatory diseases. The compound's mechanism involves:

- Activation of TRPV1 : SA-13353 activates capsaicin-sensitive afferent neurons via the transient receptor potential vanilloid 1 (TRPV1) pathway, leading to the inhibition of TNF-α production in vivo .

- Neuropeptide Release : It promotes the release of neuropeptides from sensory neurons, which further modulates inflammatory responses .

Research Findings

Numerous studies have explored the biological activity of SA-13353:

- Inhibition of TNF-α Production : In animal models, SA-13353 demonstrated a significant dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production. This effect was notably absent in TRPV1 knockout mice, emphasizing the importance of TRPV1 in its action .

- Anti-Arthritic Effects : In models of collagen-induced arthritis, post-onset treatment with SA-13353 resulted in reduced hindpaw swelling and joint destruction, indicating its potential as an anti-arthritic agent .

- Renal Protection : A study indicated that SA-13353 could prevent ischemia/reperfusion-induced renal injury in rats, showcasing its protective effects beyond inflammation-related conditions .

Case Studies

Several case studies have highlighted the efficacy and safety profile of SA-13353:

Comparative Analysis with Similar Compounds

SA-13353 offers a unique approach compared to other TNF inhibitors. Below is a comparison with similar compounds:

| Compound | Mechanism of Action | Route of Administration | Indications |

|---|---|---|---|

| SA-13353 | TRPV1 activation; TNF-α inhibition | Oral | Rheumatoid arthritis; Diabetic macular edema |

| Infliximab | Monoclonal antibody against TNF-α | Intravenous | Rheumatoid arthritis; Crohn's disease |

| Etanercept | TNF receptor decoy | Subcutaneous | Rheumatoid arthritis; Psoriasis |

| Adalimumab | Monoclonal antibody against TNF-α | Subcutaneous | Rheumatoid arthritis; Ulcerative colitis |

Q & A

Advanced Research Question

- Molecular Docking: Use TRPV1 cryo-EM structures (PDB: 5IRX) to model urea-adamantyl binding in the vanilloid pocket.

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models: Corinate substituent electronic parameters (e.g., Hammett σ) with in vitro TRPV1 activation data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。